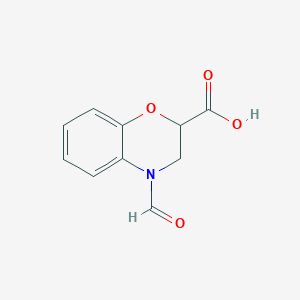

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C10H9NO4 and a molecular weight of 207.19 g/mol . This compound is characterized by the presence of a benzoxazine ring, which is a fused heterocyclic system containing both oxygen and nitrogen atoms. The compound also features a formyl group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the Mannich condensation reaction. This reaction involves the condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . The reaction is usually carried out under acidic conditions to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free microwave thermolysis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods . This method not only increases the yield but also reduces the reaction time significantly.

Análisis De Reacciones Químicas

Types of Reactions

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The hydrogen atoms on the benzoxazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

Oxidation: 4-carboxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

Reduction: 4-hydroxymethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide as an anticancer agent. Compounds containing oxadiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antitubercular Activity

Research has indicated that compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide show promise against Mycobacterium tuberculosis. In vitro studies have reported varying degrees of inhibition against this pathogen when tested alongside standard antitubercular drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Example Synthesis Scheme

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Hydrazine + Carboxylic Acid | Heat |

| 2 | Coupling | Oxadiazole + Benzothiazole | Base Catalysis |

| 3 | Functionalization | Various Substituents | Varies |

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers investigated the cytotoxic effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer properties .

Case Study 2: Antimicrobial Testing

In a separate study focusing on antimicrobial activity, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains, indicating strong antibacterial potential .

Mecanismo De Acción

The mechanism of action of 4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The benzoxazine ring system can also interact with various receptors and enzymes, contributing to its biological activities.

Comparación Con Compuestos Similares

Similar Compounds

- 3-phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine

- 3,4-dihydro-2H-1,3-benzoxazine

- 2-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the benzoxazine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Actividad Biológica

4-Formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H9NO4

- Molecular Weight: 207.18 g/mol

- CAS Number: 1248718-39-9

The structure features a benzoxazine ring, which is known for its diverse pharmacological properties due to the presence of multiple functional groups that can interact with biological targets.

Antioxidant Activity

Research indicates that benzoxazine derivatives exhibit significant antioxidant properties. The presence of the formyl and carboxylic acid groups in this compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Several studies have reported the antimicrobial activity of benzoxazine derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects, particularly as a serotonin receptor antagonist. Research on related benzoxazine derivatives has demonstrated their potential in modulating serotonin signaling pathways, which are implicated in mood disorders and neurodegenerative diseases . Specifically, the ability to antagonize the 5HT3 receptor suggests a role in managing anxiety and depression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Substituents at the 2 Position: The introduction of various substituents at this position has been shown to enhance antagonistic activity at serotonin receptors. For example, dimethyl substitutions yield higher activity compared to methyl or phenyl groups .

| Substituent Type | Activity Level |

|---|---|

| Dimethyl | High |

| Methyl | Moderate |

| Phenyl | Low |

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacities of several benzoxazine derivatives, including this compound. The results indicated that this compound exhibited superior radical scavenging ability compared to traditional antioxidants like ascorbic acid and tocopherol .

Neuroprotective Study

In a preclinical model assessing neuroprotective effects against neurotoxicity induced by beta-amyloid peptides, this compound demonstrated significant protective effects on neuronal cells. The study highlighted its potential for therapeutic applications in Alzheimer's disease .

Propiedades

IUPAC Name |

4-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-6-11-5-9(10(13)14)15-8-4-2-1-3-7(8)11/h1-4,6,9H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHXYYPINCVPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.